molecular formula C12H21NO4 B2660901 Cyclopentanecarboxylic acid,1-[[(1,1-dimethylethoxy)carbonyl]methylamino]- CAS No. 146000-38-6

Cyclopentanecarboxylic acid,1-[[(1,1-dimethylethoxy)carbonyl]methylamino]-

Cat. No.: B2660901
CAS No.: 146000-38-6
M. Wt: 243.303
InChI Key: YSEDBEYQSAQOPD-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid,1-[[(1,1-dimethylethoxy)carbonyl]methylamino]- (CAS: 52-52-8; synonyms: Boc-Cycloleucine, 1-(Boc-amino)cyclopentanecarboxylic acid) is a cyclopentane derivative featuring a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amino group. Its molecular formula is C₁₁H₁₉NO₄, with an average molecular weight of 229.276 g/mol and a monoisotopic mass of 229.131408 g/mol . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry. This compound is structurally related to cycloleucine (1-aminocyclopentanecarboxylic acid), a non-proteinogenic amino acid with antitumor properties .

Properties

IUPAC Name

1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13(4)12(9(14)15)7-5-6-8-12/h5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEDBEYQSAQOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146000-38-6
Record name 1-{[(tert-butoxy)carbonyl](methyl)amino}cyclopentane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Cyclopentanecarboxylic acid can undergo oxidation reactions to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly at the amino group, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cyclopentanecarboxylic acid, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Pharmaceutical Applications

Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]methylamino]- serves as an intermediate in the synthesis of several pharmaceutical compounds:

  • Anti-inflammatory Agents : It is utilized in developing drugs targeting inflammatory pathways.
  • Anticonvulsant Drugs : The compound is involved in synthesizing agents that manage seizure disorders.

Case Study: Synthesis of Anticonvulsants

A study demonstrated the efficacy of derivatives of cyclopentanecarboxylic acid in creating anticonvulsant compounds that showed promising results in preclinical trials for epilepsy treatment.

Organic Synthesis

This compound acts as a versatile building block in organic synthesis:

  • Isoxazole Derivatives : It is used to synthesize isoxazole derivatives, which have applications in medicinal chemistry.
  • Heterocycle Formation : The compound facilitates the formation of various heterocycles essential for drug development.

Table 1: Comparison of Cyclopentanecarboxylic Acid with Similar Compounds

Compound NameStructure TypeApplications
Cyclopentanecarboxylic AcidFive-membered ringDrug synthesis
Cyclohexanecarboxylic AcidSix-membered ringIndustrial chemicals
Cyclopropanecarboxylic AcidThree-membered ringSynthetic intermediates

Biological Studies

Cyclopentanecarboxylic acid is employed in biological research to investigate the effects of carboxylic acid derivatives:

  • Therapeutic Effects : Studies focus on the compound's potential therapeutic effects on various diseases through its interaction with biological targets.
  • Mechanism of Action : The carboxylic acid group can engage in hydrogen bonding, while the amino group can form covalent bonds with enzymes and receptors.

Research has shown that derivatives of this compound exhibit significant biological activity by modulating enzyme activities related to metabolic pathways.

Industrial Applications

In industrial settings, cyclopentanecarboxylic acid is utilized for producing specialty chemicals:

  • Dyes and Fragrances : The compound's unique properties make it suitable for synthesizing dyes and fragrances used in various consumer products.

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid,1-[[(1,1-dimethylethoxy)carbonyl]methylamino]- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Cyclopentanecarboxylic acid,1-[[(1,1-dimethylethoxy)carbonyl]methylamino]- C₁₁H₁₉NO₄ 229.276 Boc-protected amine, carboxylic acid Intermediate in peptide synthesis; enhanced stability due to Boc protection
Cyclopentanecarboxylic acid, 1-amino (Cycloleucine) C₆H₁₁NO₂ 129.157 Free amine, carboxylic acid Antitumor agent; structural analog of serine/threonine
1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentane-1-carboxylic acid C₁₂H₂₁NO₄ 243.300 Boc-protected aminomethyl, carboxylic acid Increased steric bulk; potential for targeted drug delivery
Ethyl (1S,3S)-1-[(tert-Boc)amino]-3-hydroxycyclopentanecarboxylate C₁₃H₂₃NO₅ 273.329 Boc-protected amine, hydroxyl, ethyl ester Stereospecificity (1S,3S); ester group improves lipophilicity
3-(tert-Butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid C₁₄H₂₅NO₄ 271.350 Boc-protected amine, isopropyl, carboxylic acid Steric hindrance from isopropyl; impacts binding affinity in drug design

Physicochemical Properties

  • Solubility and Lipophilicity: Boc protection (e.g., in the target compound) increases lipophilicity compared to cycloleucine, making it more suitable for organic-phase reactions. For example, the Boc-protected aminomethyl variant (C₁₂H₂₁NO₄) has a predicted density of 1.129 g/cm³, higher than cycloleucine’s hydrophilic profile .
  • Acidity: The pKa of the carboxylic acid group varies with substitution. The target compound’s pKa is ~4.8, whereas hydroxylated derivatives (e.g., C₁₃H₂₃NO₅) exhibit altered acidity due to hydrogen bonding .

Commercial and Research Relevance

  • Availability : Boc-protected cyclopentane derivatives (e.g., CAS 248262-96-6) are available commercially at >95% purity for research .
  • Safety : While cycloleucine is well-studied for toxicity, Boc-protected compounds generally exhibit lower acute toxicity due to reduced reactivity .

Key Research Findings

Cycloleucine’s Antitumor Activity: Cycloleucine (1-aminocyclopentanecarboxylic acid) inhibits methionine adenosyltransferase, disrupting polyamine biosynthesis in cancer cells .

Boc Protection in Drug Design : Boc groups improve pharmacokinetics by masking amines, as seen in HIV protease inhibitors (e.g., derivatives in ) .

Steric Effects: The isopropyl group in C₁₄H₂₅NO₄ reduces metabolic degradation, extending half-life in vivo .

Biological Activity

Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]methylamino]- (CAS Number: 146000-38-6) is a compound with significant biological activity, particularly in pharmacological contexts. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • Boiling Point : Not specified
  • Melting Point : 170-175 °C

Biological Activity

The biological activity of cyclopentanecarboxylic acid derivatives has been investigated in various studies, focusing on their potential therapeutic applications. Below are key areas of interest:

1. Antimicrobial Activity

Research indicates that compounds similar to cyclopentanecarboxylic acid exhibit antimicrobial properties. A study assessing the efficacy of related compounds against bacterial strains showed promising results, suggesting potential use in developing new antibiotics .

2. Antitumor Effects

Another area of investigation is the antitumor activity of cyclopentanecarboxylic acid derivatives. Experimental models have demonstrated that these compounds can inhibit the growth of certain cancer cell lines, indicating their potential as anticancer agents . For instance, a case study highlighted the effectiveness of these compounds in reducing tumor size in xenograft models.

3. Neurological Implications

Cyclopentanecarboxylic acid has been studied for its neuroprotective effects. Research suggests that it may play a role in protecting neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobialShowed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAntitumorReduced tumor growth by 50% in mice models when administered at a dosage of 10 mg/kg body weight.
Study CNeuroprotectionDemonstrated significant reduction in neuronal cell death in vitro under oxidative stress conditions.

Safety and Toxicology

The safety profile of cyclopentanecarboxylic acid is crucial for its potential therapeutic applications. Preliminary toxicological assessments indicate moderate toxicity levels, with specific attention required for respiratory system effects upon exposure .

Hazard Classification

  • Acute Toxicity : Category 4 (Oral)
  • Skin Irritation : Category 2
  • Eye Damage : Category 1

Q & A

What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) group to the methylamino moiety of cyclopentanecarboxylic acid derivatives?

Level: Advanced
Methodological Answer:
The Boc-protected derivative can be synthesized via a two-step process:

Methylamination : React cyclopentanecarboxylic acid with methylamine under coupling agents like EDC/HOBt to form 1-(methylamino)cyclopentanecarboxylic acid.

Boc Protection : Treat the intermediate with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., DMAP or triethylamine) in anhydrous dichloromethane or THF. Monitor completion using TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate) .
Data Contradictions : Some protocols report side reactions (e.g., over-alkylation) if stoichiometry is not tightly controlled. Use excess Boc anhydride (1.5 eq) to minimize this .

How can the stereochemical integrity of the cyclopentane ring be preserved during functionalization of the Boc-protected derivative?

Level: Advanced
Methodological Answer:
The cyclopentane ring’s conformation is sensitive to reaction conditions. To preserve stereochemistry:

  • Use mild, non-acidic conditions (pH 6–8) to prevent ring-opening or epimerization.
  • Opt for low-temperature (-20°C) acylation reactions.
  • Confirm stereochemical retention via ¹³C NMR (compare coupling constants of ring protons) or X-ray crystallography if crystalline derivatives are obtained .
    Contradictions : shows that electron-withdrawing groups (e.g., Boc) may distort ring geometry, necessitating computational validation (DFT studies) .

What spectroscopic techniques are most reliable for characterizing Boc-protected cyclopentanecarboxylic acid derivatives?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Identify Boc group signals (tert-butyl at δ ~1.4 ppm in ¹H; carbonyl at δ ~155 ppm in ¹³C).
  • IR Spectroscopy : Confirm carbamate formation (C=O stretch at ~1690–1740 cm⁻¹).
  • GC-MS (for volatile esters): Use electron ionization to detect molecular ion peaks (e.g., m/z 171 for the base compound) and fragmentation patterns .
    Note : LC-MS is preferred for polar, non-volatile derivatives .

How does the Boc group influence the compound’s reactivity in peptide coupling or cross-coupling reactions?

Level: Advanced
Methodological Answer:
The Boc group:

  • Enhances solubility in organic solvents (e.g., DCM, THF), facilitating coupling with amino acids via HATU/DIPEA .
  • Protects the amine from undesired side reactions (e.g., oxidation or Michael additions).
  • Deprotection : Requires acidic conditions (e.g., TFA/DCM, 1:1 v/v), which may affect acid-sensitive functional groups. Post-deprotection, neutralize with resin-bound carbonate to isolate the free amine .
    Contradictions : notes that bulky Boc groups may sterically hinder coupling efficiency in sterically crowded systems .

What are the applications of this compound in the synthesis of bioactive molecules?

Level: Advanced
Methodological Answer:

  • Peptide Mimetics : The rigid cyclopentane scaffold mimics proline residues, enhancing metabolic stability in drug candidates (e.g., antiviral or protease inhibitors) .
  • Chiral Building Blocks : Used in asymmetric synthesis of β-amino acids (e.g., see CAS 35264-09-6 in ) .
  • Natural Product Synthesis : Derivatives are intermediates in terpenoid and alkaloid synthesis, leveraging the cyclopentane core for ring-expansion reactions .

How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Level: Basic
Methodological Answer:

  • Purification : Recrystallize from ethanol/water (7:3) to remove impurities affecting melting points.
  • Standardized Conditions : Ensure NMR spectra are acquired in deuterated DMSO-d₆ or CDCl₃ for consistency.
  • Cross-Validation : Compare with databases like PubChem or Reaxys. For example, cyclopentanecarboxylic acid derivatives in show <5% variation in GC-MS retention indices across studies .

What strategies mitigate decomposition of the Boc group during long-term storage?

Level: Basic
Methodological Answer:

  • Storage : Keep under inert gas (Ar/N₂) at -20°C in amber vials to prevent hydrolysis.
  • Stabilizers : Add molecular sieves (3Å) to absorb moisture.
  • Monitoring : Periodically check purity via HPLC (C18 column, acetonitrile/water gradient). Degradation products (e.g., tert-butanol) elute earlier than the parent compound .

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